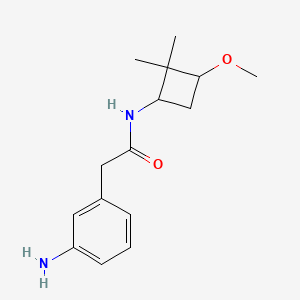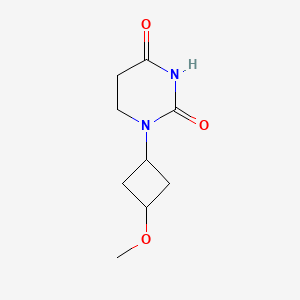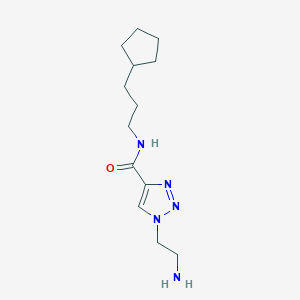![molecular formula C15H22N2O2 B6633268 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide, also known as AP-OEA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. AP-OEA is a member of the family of compounds known as fatty acid ethanolamides, which are involved in various physiological processes, including pain modulation, inflammation, and metabolism.
作用機序
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's mechanism of action is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to bind to PPAR-α and activate its downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the accumulation of fat in the liver and improve liver function in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its relatively low toxicity profile. Studies have shown that it has a high therapeutic index, meaning that it can be administered at doses that are well-tolerated by animals without causing significant side effects. However, one limitation of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
将来の方向性
There are several future directions for research on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide. One area of research could focus on investigating its potential as a treatment for metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. Another area of research could focus on understanding its mechanism of action and identifying other targets that it may interact with. Additionally, more research is needed to determine the optimal dosing and administration of 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide for various therapeutic applications.
合成法
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylacetic acid with oxan-2-ylmethyl bromide to form N-(2-bromoethyl) 3-aminophenylacetamide. This intermediate product is then reacted with sodium hydride and ethyl acetate to form 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide.
科学的研究の応用
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One area of research has focused on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's anti-inflammatory properties, with studies demonstrating that it can reduce inflammation in animal models of arthritis and colitis. Other studies have investigated its potential as a pain reliever, with results showing that it can reduce pain in animal models of neuropathic pain and inflammatory pain.
特性
IUPAC Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-13-5-3-4-12(10-13)11-15(18)17-8-7-14-6-1-2-9-19-14/h3-5,10,14H,1-2,6-9,11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZDHNHKLYFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCNC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
